molecular formula C15H14ClNOS2 B3020043 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone CAS No. 2034223-87-3

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B3020043
CAS No.: 2034223-87-3
M. Wt: 323.85
InChI Key: RHRXJKOXVDLXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C15H14ClNOS2 and its molecular weight is 323.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H14ClN2O2S\text{C}_{15}\text{H}_{14}\text{ClN}_2\text{O}_2\text{S}

This compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological properties. The presence of the methylthio group on the phenyl ring enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neurological Effects : Certain thienopyridine derivatives act as modulators of neurotransmitter receptors, potentially influencing cognitive functions.

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific receptors and enzymes involved in various biological pathways. For example, studies on related thienopyridine compounds suggest they may modulate the activity of neurotransmitter receptors such as AMPA and NMDA, which are crucial for synaptic transmission and plasticity.

Table 1: Summary of Key Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuromodulationEnhancement of synaptic transmission

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of related thienopyridine compounds, it was found that several derivatives exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values indicated potent activity at low concentrations, suggesting strong therapeutic potential.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of thieno[3,2-c]pyridine derivatives. Results indicated that certain compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential use as antibiotic agents.

Case Study 3: Neuromodulatory Effects

Research involving patch-clamp techniques demonstrated that some thienopyridine derivatives could enhance neurotransmitter release at synapses. This effect was linked to improved cognitive performance in animal models, suggesting potential applications in treating neurodegenerative diseases.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS2/c1-19-13-5-3-2-4-11(13)15(18)17-7-6-12-10(9-17)8-14(16)20-12/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRXJKOXVDLXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.